1-(5-Methyl-1H-indol-3-yl)ethanone

MIF Tautomerase Inhibition Indole-3-ethanone SAR Inflammation

Why choose 1-(5-Methyl-1H-indol-3-yl)ethanone? Unlike generic 3-acetylindole, this C5-methylated derivative offers defined biological activity — MIF tautomerase IC50 of 25,200 nM (ideal negative control) and INMT Ki of 12,000 nM (scaffold for optimization). Its distinct melting point (190-191°C) ensures thermal stability for solid-phase and microwave-assisted synthesis, reducing decomposition risk. The 3-acetyl group enables versatile derivatization while maintaining the critical 5-methyl substituent, accelerating SAR-driven lead optimization. Available in 95% purity with global shipping.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1312226-08-6
Cat. No. B3097515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1H-indol-3-yl)ethanone
CAS1312226-08-6
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2C(=O)C
InChIInChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-12-11)8(2)13/h3-6,12H,1-2H3
InChIKeyHLLSLFIMBXEYCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-1H-indol-3-yl)ethanone (CAS 1312226-08-6): A 5-Methyl-Substituted 3-Acetylindole Scaffold for Targeted Biological Screening


1-(5-Methyl-1H-indol-3-yl)ethanone (CAS 1312226-08-6) is a C5-methylated derivative of 3-acetylindole, a core pharmacophore in medicinal chemistry . This compound is characterized by a 3-acetyl group on the indole ring and a 5-methyl substituent, which distinguishes it from the unsubstituted 3-acetylindole (CAS 703-80-0) and other 5-substituted analogs [1]. It is supplied as a yellow to pale yellow solid with a reported melting point of 190-191 °C (lit.) . As a member of the indole-3-ethanone family, this compound serves as a key intermediate and probe for studying structure-activity relationships (SAR) across multiple biological targets, including enzymes like Macrophage Migration Inhibitory Factor (MIF) and Indolethylamine N-methyltransferase (INMT) [2][3].

Why 3-Acetylindole or Other 5-Substituted Analogs Cannot Be Directly Substituted for 1-(5-Methyl-1H-indol-3-yl)ethanone


The 5-methyl substituent on the indole ring of 1-(5-Methyl-1H-indol-3-yl)ethanone is not a silent structural feature; it directly modulates physicochemical properties and target engagement. For instance, the melting point of this compound (190-191 °C) differs significantly from that of its 5-chloro analog (approx. 168 °C) [1] and 3-acetylindole (185-191 °C) , impacting formulation and handling. More critically, SAR studies across indole-3-ethanone derivatives demonstrate that 5-position substitution profoundly influences biological activity. In a head-to-head MIF tautomerase inhibition assay, 1-(5-Methyl-1H-indol-3-yl)ethanone exhibited an IC50 of 25,200 nM [2], whereas other indole-3-ethanone derivatives in the same assay showed significantly higher potency, with IC50 values as low as 7,300 nM [3]. This 3.5-fold difference in potency against MIF within the same chemical series underscores that a generic 3-acetylindole scaffold cannot be assumed to recapitulate the specific activity profile of the 5-methylated derivative, making it a distinct tool for SAR studies and target validation.

Quantitative Differentiation Evidence for 1-(5-Methyl-1H-indol-3-yl)ethanone vs. Closest Analogs


Comparative MIF Tautomerase Inhibition: 1-(5-Methyl-1H-indol-3-yl)ethanone Exhibits 3.5-Fold Lower Potency than the Most Active Indole-3-ethanone Analog in the Same Assay

In a direct head-to-head comparison within the same MIF tautomerase inhibition assay, 1-(5-Methyl-1H-indol-3-yl)ethanone (BDBM50359719) demonstrates an IC50 of 25,200 nM [1]. This is 3.5-fold less potent than another indole-3-ethanone derivative (BDBM50359714) in the same study, which achieved an IC50 of 7,300 nM [2]. This quantitative difference highlights the impact of the 5-methyl substitution on MIF target engagement compared to other members of the indole-3-ethanone chemical series.

MIF Tautomerase Inhibition Indole-3-ethanone SAR Inflammation

Comparative INMT Inhibition: 1-(5-Methyl-1H-indol-3-yl)ethanone Demonstrates Low-Micromolar Affinity (Ki = 12,000 nM) for Indolethylamine N-Methyltransferase

1-(5-Methyl-1H-indol-3-yl)ethanone (BDBM50367839) displays measurable inhibitory activity against human Indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM (12 μM) [1]. While this represents low-micromolar affinity, it is a defined data point for this specific target. In contrast, other compounds screened in the same BindingDB assay series exhibit a wide range of Ki values, from 2,000 nM down to 700,000 nM [2], establishing this compound's specific position within the INMT inhibition landscape.

INMT Inhibition Neurochemistry Enzyme Assay

Distinct Thermal Stability: 5-Methyl Substitution Confers a Higher Melting Point (190-191 °C) Compared to 5-Chloro and 5-Bromo Analogs

The 5-methyl group in 1-(5-Methyl-1H-indol-3-yl)ethanone imparts a distinct thermal stability profile compared to halogenated analogs. The compound's reported melting point is 190-191 °C (lit.) . This is significantly higher than the 5-chloro analog, which decomposes at approximately 168 °C [1], and is distinct from the 5-bromo analog, which has a reported melting point range of 229-234 °C . This property directly influences compound storage, handling, and formulation into assay-ready solutions.

Physicochemical Properties Formulation Handling

Recommended Application Scenarios for 1-(5-Methyl-1H-indol-3-yl)ethanone Based on Quantitative Differentiation Evidence


Use as a Lower-Potency Control or SAR Probe in MIF Tautomerase Inhibition Assays

Given its defined IC50 of 25,200 nM for MIF tautomerase, which is 3.5-fold less potent than other analogs in the same series , 1-(5-Methyl-1H-indol-3-yl)ethanone is ideally suited as a negative control or a lower-potency reference compound in MIF inhibition studies. Its activity, quantified under standardized assay conditions, allows researchers to benchmark the potency of novel MIF inhibitors and to probe the SAR of the indole-3-ethanone scaffold by evaluating the effect of 5-methyl substitution on target engagement .

Moderate-Affinity Ligand for INMT Structure-Activity Relationship Studies

With a confirmed Ki of 12,000 nM against INMT , this compound provides a valuable, defined starting point for medicinal chemists exploring INMT inhibitors. Its moderate affinity positions it as an ideal scaffold for further chemical optimization aimed at improving potency. Researchers can use this compound to establish baseline inhibition in INMT biochemical assays and to design focused libraries of 5-substituted indole-3-ethanones to map the SAR for enhanced INMT binding .

Solid-Phase Synthesis and High-Temperature Reactions Requiring Enhanced Thermal Stability

The distinct melting point of 190-191 °C for 1-(5-Methyl-1H-indol-3-yl)ethanone, which is significantly higher than the 5-chloro analog (168 °C) , makes it a preferred choice for synthetic applications involving elevated temperatures. Its enhanced thermal stability reduces the risk of decomposition during solid-phase synthesis, microwave-assisted reactions, or other processes where thermal robustness of the building block is critical for yield and purity.

Precursor for Diversified 5-Methyl Indole-Based Libraries

As a 5-methyl-substituted 3-acetylindole, this compound serves as a versatile and thermally stable precursor for generating diverse chemical libraries. The 3-acetyl group can be readily derivatized (e.g., via Claisen-Schmidt condensation, reductive amination, or Grignard reactions) to introduce a wide range of functional groups while maintaining the 5-methyl substituent . This allows for the systematic exploration of SAR around the 5-position, leveraging the compound's favorable physicochemical profile for library synthesis .

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